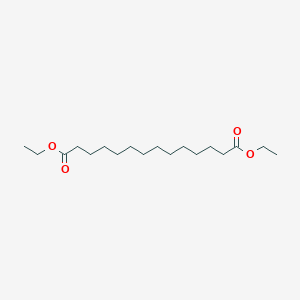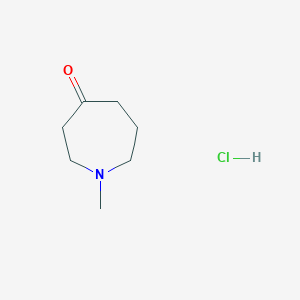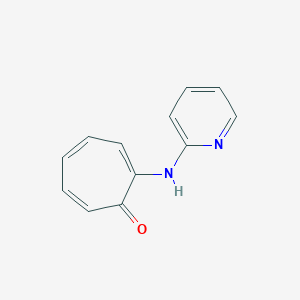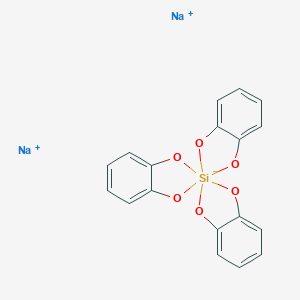
Disodium tris(1 2-benzenediolato-O O/')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium tris(1 2-benzenediolato-O O/')-, also known as Tiron, is a chemical compound that has been extensively studied for its potential applications in scientific research. Tiron is a chelating agent that is commonly used to bind metal ions, such as iron and copper, in laboratory experiments. In addition, Tiron has been shown to have antioxidant properties and has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
Disodium tris(1 2-benzenediolato-O O/')- works by binding to metal ions through its two hydroxyl groups. The resulting complex is stable and prevents the metal ion from participating in unwanted reactions. In addition, Disodium tris(1 2-benzenediolato-O O/')- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Disodium tris(1 2-benzenediolato-O O/')- has been shown to have a number of biochemical and physiological effects. In addition to its chelating and antioxidant properties, Disodium tris(1 2-benzenediolato-O O/')- has been studied for its potential effects on inflammation, oxidative stress, and cell signaling pathways. Disodium tris(1 2-benzenediolato-O O/')- has also been shown to have protective effects in various disease models, including neurodegenerative diseases and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Disodium tris(1 2-benzenediolato-O O/')- in laboratory experiments include its ability to bind metal ions and prevent unwanted reactions, its low cost and high yield synthesis method, and its potential therapeutic effects. However, Disodium tris(1 2-benzenediolato-O O/')- also has some limitations, including its potential toxicity at high concentrations and its potential interference with other biological processes.
Zukünftige Richtungen
There are a number of future directions for research on Disodium tris(1 2-benzenediolato-O O/')-. One potential area of study is the development of Disodium tris(1 2-benzenediolato-O O/')--based therapies for various diseases, including neurodegenerative diseases and cardiovascular disease. In addition, further research is needed to understand the mechanisms underlying Disodium tris(1 2-benzenediolato-O O/')-'s potential therapeutic effects and to identify any potential side effects or limitations of its use.
Conclusion:
Disodium tris(1 2-benzenediolato-O O/')- is a chemical compound that has been extensively studied for its potential applications in scientific research. As a chelating agent, Disodium tris(1 2-benzenediolato-O O/')- is an important tool for studying the role of metal ions in various biological processes. In addition, Disodium tris(1 2-benzenediolato-O O/')- has potential therapeutic effects in various diseases, making it an important area of research for the future.
Synthesemethoden
Disodium tris(1 2-benzenediolato-O O/')- can be synthesized through a number of different methods, including the reaction of 2,3-dihydroxybenzoic acid with sodium hydroxide and sodium sulfite. The reaction produces Disodium tris(1 2-benzenediolato-O O/')- in high yield and purity, making it a cost-effective and efficient method for producing the compound.
Wissenschaftliche Forschungsanwendungen
Disodium tris(1 2-benzenediolato-O O/')- has been extensively studied for its potential applications in scientific research. One of the most common uses of Disodium tris(1 2-benzenediolato-O O/')- is as a chelating agent in laboratory experiments. Disodium tris(1 2-benzenediolato-O O/')- is able to bind metal ions, such as iron and copper, and prevent them from participating in unwanted reactions. This makes Disodium tris(1 2-benzenediolato-O O/')- an important tool in studying the role of metal ions in various biological processes.
Eigenschaften
CAS-Nummer |
101519-12-4 |
|---|---|
Produktname |
Disodium tris(1 2-benzenediolato-O O/')- |
Molekularformel |
C18H12Na2O6Si |
Molekulargewicht |
398.3 g/mol |
InChI |
InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |
InChI-Schlüssel |
TUOBPRJVJQCTTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



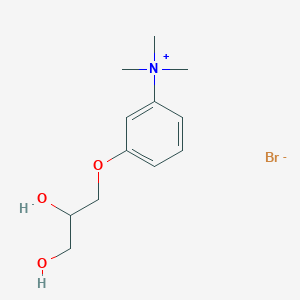
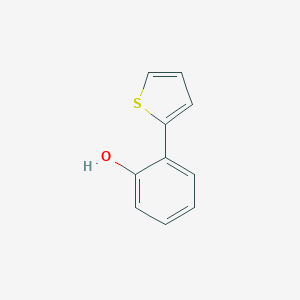
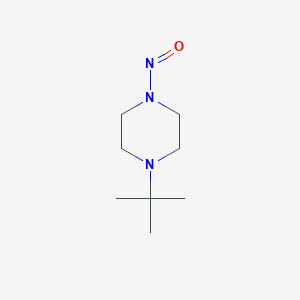
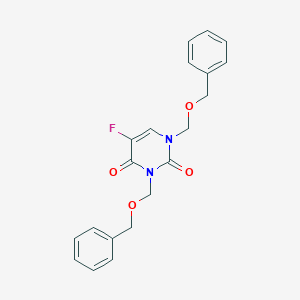
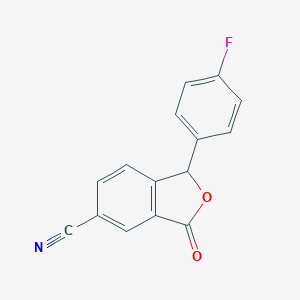
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

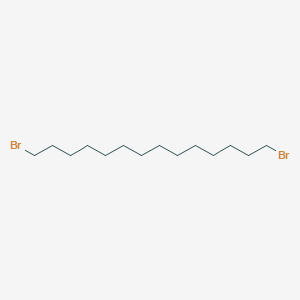


![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
